Product packaging for 4-Methoxy-6-methylpyrimidin-2-ol(Cat. No.:CAS No. 61000-87-1)

4-Methoxy-6-methylpyrimidin-2-ol

Cat. No.: B3146885
CAS No.: 61000-87-1
M. Wt: 140.14 g/mol
InChI Key: NOKMBWMSYJRBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-6-methylpyrimidin-2-ol is a versatile pyrimidine derivative intended for research and development purposes. Pyrimidine rings are six-membered nitrogen-containing heterocycles that are fundamental structural elements in numerous natural compounds, including vitamins, nucleic acids, and various antibiotics . As a functionalized pyrimidine, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. It can be utilized in coordination chemistry, for instance, as a precursor for the synthesis of tridentate Schiff base ligands that form stable complexes with transition metals like Co(II), Ni(II), and Cu(II) for various research applications . These metal complexes are of significant research interest in bioinorganic chemistry due to their structural similarities to natural biological systems and are explored for potential properties including catalytic and biological activity . Pyrimidine derivatives, in general, are extensively studied for a wide spectrum of pharmacological activities, such as antimicrobial, antiviral, and anticancer effects, making them privileged scaffolds in drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B3146885 4-Methoxy-6-methylpyrimidin-2-ol CAS No. 61000-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(10-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKMBWMSYJRBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methoxy 6 Methylpyrimidin 2 Ol and Analogous Structures

Conventional Synthetic Pathways and Reaction Mechanisms

Conventional methods for synthesizing the pyrimidine (B1678525) core are well-established, providing reliable access to a wide array of derivatives. These pathways typically involve the formation of the heterocyclic ring from acyclic precursors through cyclization, multicomponent strategies, or catalyzed reactions.

The most fundamental approach to the pyrimidine skeleton is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or amidines) with a C-C-C fragment (typically a 1,3-dicarbonyl compound or its equivalent). organic-chemistry.org For the specific synthesis of 4-Methoxy-6-methylpyrimidin-2-ol, a key starting material is a β-ketoester.

The general reaction involves the condensation of a β-dicarbonyl compound with an amidine. researchgate.net In the context of this compound, the synthesis would logically start from a methoxy-substituted β-ketoester, such as methyl 4-methoxyacetoacetate, and urea. The mechanism proceeds via initial condensation between one of the carbonyl groups of the β-ketoester and a nitrogen atom of urea, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The presence of at least one keto group in the dicarbonyl substrate is often a prerequisite for a successful synthesis. mdpi.com

This cyclocondensation approach is versatile, allowing for the introduction of various substituents onto the pyrimidine ring based on the choice of the 1,3-dicarbonyl compound and the N-C-N component.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov The most renowned MCR for pyrimidine synthesis is the Biginelli reaction. rsc.orgrsc.org

Discovered by Pietro Biginelli in 1891, this reaction traditionally involves the one-pot, acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. rsc.org While the classic Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones, modifications and alternative pathways can lead to fully aromatized pyrimidines. rsc.orgresearchgate.net For instance, a Biginelli-like reaction can be envisioned for 4,6-disubstituted pyrimidin-2-ols by reacting a β-dicarbonyl compound with urea or its derivatives, often under catalytic conditions. The use of different dicarbonyl compounds, such as acetylacetone (B45752) instead of a β-ketoester, can also lead to differently substituted pyrimidines. crossref.org

The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions. rsc.org A widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the imine, and subsequent cyclization via attack of the remaining urea nitrogen onto a carbonyl group, which then dehydrates to form the final product. organic-chemistry.org

ReactionReactantsProduct TypeReference
Biginelli ReactionAryl aldehyde, β-ketoester, Urea3,4-dihydropyrimidin-2(1H)-one rsc.org
Modified Biginelliβ-dicarbonyl, Urea/Thiourea, AldehydeDihydropyrimidinone/thione crossref.org

Catalysis plays a pivotal role in modern pyrimidine synthesis, enabling milder reaction conditions, improved yields, and greater selectivity. Both acid and base catalysis are common, as are transition-metal-catalyzed methods. researchgate.netorganic-chemistry.org

Lewis acids and Brønsted acids are frequently used to catalyze the Biginelli reaction and related cyclocondensations. rsc.org Catalysts such as ytterbium(III) triflate and indium(III) chloride have been shown to improve the efficiency of the one-pot synthesis of dihydropyrimidinones. organic-chemistry.org Metal acetylacetonates, like Ni(acac)₂ and Cu(acac)₂, can catalyze the one-pot synthesis of highly functionalized pyrimidines from cyanogen (B1215507) and β-dicarbonyl compounds. mdpi.com A crucial step in this process is the metal-coordinated insertion of cyanogen into the C-H bond of the dicarbonyl compound. mdpi.com

Transition-metal catalysis, particularly with palladium, offers powerful methods for functionalizing pre-formed pyrimidine rings. For example, 4,6-dichloro-2-(4-morpholinyl)pyrimidine can undergo selective and sequential palladium-catalyzed cross-coupling reactions with triorganoindium reagents to produce a variety of non-symmetrical 4,6-disubstituted pyrimidines. researchgate.net Iron-catalyzed synthesis from carbonyl derivatives and amidines has also been reported. researchgate.net More advanced methods include iridium-catalyzed multicomponent synthesis from amidines and alcohols. organic-chemistry.org

Catalyst TypeExampleApplicationReference
Lewis AcidYb(OTf)₃, InCl₃Biginelli Reaction organic-chemistry.org
Metal ComplexNi(acac)₂, Cu(acac)₂Pyrimidine synthesis from β-dicarbonyls mdpi.com
Palladium CatalystPd(PPh₃)₄Cross-coupling for C-C bond formation researchgate.net
Iridium Pincer ComplexPN₅P-IrMulticomponent synthesis from alcohols organic-chemistry.org

Green Chemistry Principles in Pyrimidinol Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes to pyrimidinols. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.

The use of non-conventional energy sources like ultrasound and microwave irradiation has proven highly effective in accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov

Ultrasound irradiation has been successfully applied to the synthesis of highly substituted 4-pyrimidinols. organic-chemistry.org The cyclocondensation of β-ketoesters and amidines can be achieved in good to excellent yields in water within minutes under ultrasonic promotion. organic-chemistry.org This method is advantageous as it often improves product purity and reduces the environmental impact by using water as a solvent. organic-chemistry.org

Microwave-assisted synthesis is another powerful tool for the rapid and efficient production of pyrimidine derivatives. nih.govrsc.org For example, the synthesis of 2-amino-4-amino-pyrimidine-5-carbonitriles has been achieved under microwave irradiation using a heterogeneous catalyst, offering benefits like high yields, mild conditions, and catalyst reusability. rsc.org Microwave-assisted methods have been used to prepare various heterocyclic compounds, including those with a methoxy (B1213986) group, highlighting the potential for synthesizing this compound. nih.goveurjchem.com

Green TechniqueKey AdvantagesExample ApplicationReferences
Ultrasound IrradiationShorter reaction times, higher yields, use of water as solventSynthesis of 4-pyrimidinols from β-ketoesters and amidines organic-chemistry.orgresearchgate.net
Microwave IrradiationRapid heating, reduced side reactions, improved yieldsSynthesis of substituted aminopyrimidines, methoxy-containing heterocycles nih.govrsc.orgnih.gov

Mechanochemistry, particularly through the use of ball-milling, represents a significant advancement in solvent-free synthesis. mdpi.comjsynthchem.com By grinding solid reactants together, often with a catalytic amount of a solid reagent, chemical reactions can be initiated and completed without the need for bulk solvents. This approach drastically reduces waste and simplifies product work-up. jsynthchem.com

The Biginelli reaction, a cornerstone of pyrimidine synthesis, has been adapted to mechanochemical, solvent-free conditions. mdpi.com Dihydropyrimidones can be prepared by milling the constituent aldehydes, β-dicarbonyl compounds, and urea, sometimes with a solid acid catalyst. mdpi.com Similarly, spiro pyrimidine derivatives have been synthesized with high efficiency by ball-milling aldehydes, amines, and barbituric acid derivatives under solvent-free conditions. jsynthchem.com This method is noted for its short reaction times, high atom efficiency, and environmental friendliness. jsynthchem.com The synthesis of pyrimidine nucleosides has also been achieved using a solventless ball-milling approach, demonstrating the broad applicability of this technique in pyrimidine chemistry. rsc.orgrsc.org

Green TechniqueReaction TypeAdvantagesReferences
Ball-MillingBiginelli ReactionSolvent-free, high atom economy, rapid mdpi.com
Ball-MillingSpiro Pyrimidine SynthesisEnvironmentally friendly, high yields, simple work-up jsynthchem.com
Solvent-Freeβ-Ketoester SynthesisAvoids hazardous solvents, mild conditions researchgate.net

Development and Application of Eco-Friendly Catalysts

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of safer solvents, reduced energy consumption, and recyclable catalysts to minimize environmental impact. rasayanjournal.co.innih.gov Traditional methods often rely on hazardous reagents and solvents, but modern approaches have introduced more sustainable alternatives. rasayanjournal.co.in These green methodologies not only offer environmental and financial benefits but also often result in higher yields, shorter reaction times, and simplified product purification. rasayanjournal.co.in

Several green techniques have been successfully applied to pyrimidine synthesis:

Catalysis: A range of catalysts are employed to enhance reaction efficiency and selectivity under milder conditions. For instance, choline (B1196258) hydroxide, a green and recyclable catalyst, has been used in [3+3] annulation-oxidation sequences to produce substituted pyrimidines in excellent yields. mdpi.com Copper(II) triflate has proven effective for synthesizing pyrimidines from propargyl alcohols and amidine. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonic waves are used to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. rasayanjournal.co.innih.govnih.gov

Green Solvents: The use of water or ionic liquids as reaction media is a cornerstone of green pyrimidine synthesis. rasayanjournal.co.inrsc.orgresearchgate.net Ionic liquids, in particular, are valued for their low toxicity and potential for recyclability. rasayanjournal.co.inelsevierpure.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the product, are inherently efficient. rasayanjournal.co.in They reduce waste by minimizing intermediate isolation steps and solvent usage. rasayanjournal.co.in

The table below summarizes various eco-friendly catalysts and conditions used in the synthesis of pyrimidine and related heterocyclic compounds.

Catalyst/MethodReactantsProduct TypeKey FeaturesSource(s)
Choline Hydroxideα,β-unsaturated ketones, benzamidine (B55565) hydrochlorideSubstituted pyrimidinesGreen, recyclable catalyst and reaction medium; excellent yields. mdpi.com
Cu(II) triflate (20 mol%)Propargyl alcohols, amidine2,4-disubstituted or 2,4,6-trisubstituted pyrimidinesEfficient [3+3] addition and ring closure. mdpi.com
Hypervalent iodine(III) reagent (PIDA)Pyrazolo[1,5-a]pyrimidines, potassium halidesC3 halogenated pyrazolo[1,5-a]pyrimidinesUses water as a green solvent; ambient temperature; non-toxic reagent. rsc.orgresearchgate.netnih.gov
N-halosuccinimides in Ionic LiquidPyrimidine-based nucleosidesC-5 halogenated nucleosidesCatalyst-free; ionic liquid is recoverable and reusable. elsevierpure.com
Ultrasound/Microwave IrradiationVarious precursorsPyrimidine derivativesShorter reaction times, higher yields, enhanced selectivity. rasayanjournal.co.innih.govnih.gov

Regioselective Functionalization and Derivatization Strategies

Achieving regioselectivity—the ability to functionalize a specific position on the pyrimidine ring—is critical for creating complex molecules with desired properties.

Pyrimidinols, such as this compound, exist in tautomeric equilibrium with their corresponding pyrimidinone forms. The alkylation of these ambident nucleophiles can occur at either a nitrogen or an oxygen atom, making regiocontrol a significant challenge. Research has focused on directing the reaction toward the desired O-alkylated product.

One effective strategy involves the careful selection of the base and solvent. For instance, using cesium carbonate (Cs2CO3) in dimethylformamide (DMF) has been shown to favor the formation of the O-regioisomer for 4,6-diphenylpyrimidines, providing yields of 81-91%. researchgate.net The choice of solvent can also be decisive; in some cases, low dielectric constant solvents like tetrahydrofuran (B95107) (THF) can promote unexpected regioselectivity toward O-alkylation, potentially through chelation effects with the cation. nih.gov For the alkylation of a thienopyrimidinone with allyl bromide, the reaction proceeded regioselectively to yield the O-allyl derivative, which serves as a precursor for further cyclization reactions. researchgate.net

The following table details conditions influencing the regioselectivity of pyrimidinol alkylation.

SubstrateAlkylating AgentConditionsPredominant IsomerYieldSource(s)
4,6-diphenylpyrimidineVarious alkyl halidesCs2CO3, DMFO-Alkylated81-91% researchgate.net
Pyrimidine deoxynucleosidesVariousTHF (solvent)O-AlkylatedNot specified nih.gov
5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-oneAllyl bromideDMFO-Alkylated (4-(allyloxy)-...)Increases with reaction time researchgate.net

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool for modifying the pyrimidine core without the need for pre-functionalized starting materials. Halogenation, in particular, introduces a versatile chemical handle for subsequent cross-coupling reactions.

A notable advancement is the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using a hypervalent iodine(III) reagent. rsc.orgresearchgate.netnih.gov This method is environmentally friendly, employing water as a solvent and operating at room temperature to yield C3-halogenated products in good to excellent yields. rsc.orgresearchgate.netnih.gov The mechanism is believed to involve an electrophilic substitution. nih.gov Another approach uses potassium persulfate (K2S2O8) as an oxidant with sodium halides to achieve oxidative halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov For pyrimidine-based nucleosides, highly efficient C-5 halogenation has been achieved using N-halosuccinimides in an ionic liquid medium, which avoids the need for a catalyst and allows the solvent to be reused. elsevierpure.com

A highly innovative approach to creating structural diversity is the use of deconstruction-reconstruction strategies. researchgate.netnih.gov This method allows for the transformation of the pyrimidine core itself into a variety of other nitrogen-containing heterocycles. researchgate.netnih.gov

The process begins by converting a pyrimidine into a more reactive N-arylpyrimidinium salt. researchgate.netnih.gov This intermediate can then be cleaved, or "deconstructed," to form a three-carbon iminoenamine building block. researchgate.netnih.gov This versatile synthon can then participate in various "reconstruction" reactions to form new heterocyclic systems, such as azoles. researchgate.netnih.gov This strategy is particularly valuable for modifying complex molecules late in a synthetic sequence, enabling access to analogues that would be difficult to synthesize through traditional de novo methods. researchgate.netnih.gov This scaffold-hopping approach effectively turns the pyrimidine core into a launchpad for generating a wide range of other heteroarenes. researchgate.net

Protecting Group Strategies in Methoxypyrimidine Synthesis

In the multi-step synthesis of complex molecules like substituted methoxypyrimidines, protecting groups are essential tools. numberanalytics.comjocpr.com They temporarily mask reactive functional groups, such as amines or hydroxyls, to prevent them from undergoing unwanted reactions, thereby enabling selective transformations at other sites. jocpr.com

The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com In pyrimidine synthesis, nitrogen atoms are often protected. The methoxymethyl (MOM) group, for example, has been used for the N-1 and N-3 protection of pyrimidines bearing acyclic side chains at the C-6 position. nih.gov Another common choice is the benzyl (B1604629) ether group, which is considered more labile and can be readily removed under specific conditions. researchgate.net

Effective synthesis often relies on orthogonal protection, a strategy where multiple, different protecting groups are used that can be removed under distinct conditions without affecting each other. numberanalytics.com For instance, a silyl (B83357) group protecting a hydroxyl function can be removed with a fluoride (B91410) source, while a benzyloxycarbonyl (Cbz) group on a nearby amine remains intact until it is cleaved by hydrogenolysis. numberanalytics.com Such strategies are indispensable for controlling the regiochemistry and stereochemistry of complex synthetic pathways. jocpr.com

Comprehensive Spectroscopic and Structural Analysis of 4 Methoxy 6 Methylpyrimidin 2 Ol and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 4-Methoxy-6-methylpyrimidin-2-ol, the spectrum is expected to be dominated by vibrations of the pyrimidine (B1678525) ring, the hydroxyl/keto group, the methoxy (B1213986) group, and the methyl group.

In the solid phase, the analysis of related pyrimidine derivatives shows characteristic absorption bands. For the more stable keto tautomer, 4-Methoxy-6-methylpyrimidin-2(1H)-one, a strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1670–1690 cm⁻¹. The N-H stretching vibration of the pyrimidine ring typically appears as a broad band in the 3100–2900 cm⁻¹ range. The C=N stretching vibration within the heterocyclic ring is generally observed around 1555 cm⁻¹.

The methoxy group (-OCH₃) would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O stretching band. The methyl group (-CH₃) attached to the ring will also exhibit characteristic C-H stretching and bending vibrations. Aromatic C-H stretching of the lone proton on the pyrimidine ring is anticipated in the 3000-3100 cm⁻¹ region. jpsbr.org Studies on similar compounds, like 2-amino-4-chloro-6-methoxypyrimidine, have utilized density functional theory (DFT) to calculate and assign these vibrational frequencies, showing good agreement with experimental data. researchgate.net

Table 1: Expected FTIR Vibrational Frequencies for 4-Methoxy-6-methylpyrimidin-2(1H)-one

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretching 3100 - 2900 Pyrimidine Ring (Keto tautomer)
Aromatic C-H Stretching 3100 - 3000 Pyrimidine Ring
Aliphatic C-H Stretching 3000 - 2850 Methoxy & Methyl Groups
C=O Stretching 1690 - 1670 Pyrimidinone Ring
C=N Stretching ~1555 Pyrimidine Ring

Note: The values in this table are based on data reported for analogous pyrimidine derivatives and represent expected ranges.

Raman Spectroscopy and Normal Mode Analysis

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The analysis of the Raman spectrum for this compound would reveal detailed information about the skeletal vibrations of the pyrimidine ring. Normal mode analysis, often aided by computational methods like DFT, allows for the precise assignment of each observed band to a specific molecular motion. researchgate.net

For related molecules like 2-amino-4-chloro-6-methoxypyrimidine, both FTIR and FT-Raman spectra have been recorded and interpreted in detail, assigning fundamental modes, combinations, and overtone bands. researchgate.net The symmetric breathing vibrations of the pyrimidine ring are typically strong and sharp in the Raman spectrum. The vibrations of the methyl and methoxy groups would also be observable. Comparing the experimental FTIR and Raman spectra helps to distinguish between vibrations that are infrared-active, Raman-active, or active in both, providing a more complete picture of the molecular symmetry and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.

¹H and ¹³C NMR Chemical Shift Assignments and Correlation

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The proton on the pyrimidine ring (H5) would appear as a singlet in the aromatic region. The methyl group protons would also be a singlet, typically in the upfield region around 2.2-2.6 ppm. The methoxy group protons would present as a sharp singlet around 3.8-4.1 ppm. For the N-H proton in the keto tautomer, the signal is often broad and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are expected for the C2 (carbonyl), C4, C5, and C6 carbons of the pyrimidine ring, as well as for the methyl and methoxy carbons. The C2 carbon, being a carbonyl carbon in the keto form, would be the most downfield-shifted among the ring carbons, likely appearing above 160 ppm. The C4 and C6 carbons, bonded to the electronegative oxygen and nitrogen atoms, would also be significantly downfield. The C5 carbon would be more upfield, while the methyl and methoxy carbons would have the lowest chemical shifts. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methoxy-6-methylpyrimidin-2(1H)-one

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH₃ (on C6) 2.2 - 2.6 (singlet) 20 - 25
-OCH₃ (on C4) 3.8 - 4.1 (singlet) 53 - 58
-CH (on C5) 5.8 - 6.2 (singlet) 90 - 100
N-H (on N1) Variable (broad singlet) -
C2 (=O) - > 160
C4 (-O) - > 165

Note: These are predicted chemical shift ranges based on data for structurally similar pyrimidine and pyridine (B92270) derivatives. jpsbr.orgdocbrown.info Actual values may vary depending on solvent and experimental conditions.

Advanced NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments are indispensable for confirming structural assignments.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While this compound has few coupled protons, COSY would definitively confirm the absence of coupling for the singlets observed in the ¹H spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to unambiguously assign the ¹³C signals for the C5-H, the methyl group, and the methoxy group.

Conformational Analysis using NOE Experiments

The Nuclear Overhauser Effect (NOE) is a through-space interaction that provides information about the spatial proximity of atoms, which is critical for conformational analysis. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å.

For this compound, NOE experiments would be key to determining the preferred orientation of the methoxy group. An NOE correlation between the methoxy protons (-OCH₃) and the H5 proton would indicate that the methoxy group is oriented such that its protons are spatially close to H5. Similarly, an NOE between the methyl protons (-CH₃) and the H5 proton would confirm their proximity on the ring. The study of related salts like 4-Methoxy-6-methylpyrimidin-2-amine picrate (B76445) has shown that intermolecular interactions can also play a significant role in the solid-state conformation. nih.gov While solution-state NMR might show averaged conformations, NOE data provides invaluable insight into the most populated conformers. nih.gov

Mass Spectrometry for Molecular Fragmentation and Tautomeric Studies

Mass spectrometry is a pivotal analytical tool for probing the intrinsic properties of molecules in the gas phase. For this compound, this technique offers significant insights into its structural arrangement through the analysis of fragmentation patterns and helps in understanding its tautomeric preferences, free from solvent or solid-state influences. researchgate.net

Fragmentation Pathways and Ionization Mechanisms

The fragmentation of pyrimidine derivatives in a mass spectrometer provides a virtual roadmap to their molecular structure. The process begins with ionization, where the molecule is converted into a charged species, typically a radical cation (M•+), by techniques like electron ionization (EI). youtube.com This molecular ion then undergoes a series of fragmentation events, breaking down into smaller, characteristic ions. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance.

For substituted pyrimidines, fragmentation is often directed by the substituents on the ring. Common fragmentation pathways include the loss of small, stable neutral molecules. miamioh.edu In a related compound, 4-aryloxy-6-methylpyrimidin-2-amine, a primary fragmentation pathway involves the decomposition of the pyrimidine ring itself. researchgate.net For this compound, one would anticipate characteristic losses related to its specific functional groups. For instance, the methoxy group could be lost as a methyl radical (•CH3), leading to an [M-15]+ ion, or as formaldehyde (B43269) (CH2O), resulting in an [M-30]+ peak. The pyrimidinone ring itself can lose carbon monoxide (CO), a common fragmentation for such heterocyclic systems, to produce an [M-28]+ ion. wvu.edu

The choice of ionization method significantly influences the degree of fragmentation. "Hard" ionization techniques like EI impart a large amount of energy, leading to extensive fragmentation and a detailed spectrum rich in structural information. youtube.com In contrast, "soft" ionization methods like chemical ionization (CI) or electrospray ionization (ESI) impart less energy, often leaving the molecular ion intact. youtube.comyoutube.com This is particularly useful for confirming the molecular weight of the compound. Advanced techniques like tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways by isolating a specific ion and inducing its fragmentation. wvu.eduwvu.edu

Table 1: Predicted Fragmentation Ions for this compound This interactive table outlines the potential major fragment ions that could be observed in the mass spectrum of this compound.

m/z (Mass-to-Charge Ratio) Proposed Ion Formula Likely Neutral Loss
140[C6H8N2O2]+• (Molecular Ion)None
125[C5H5N2O2]+•CH3
112[C5H8N2O]+•CO
110[C6H6N2O]+•CH2O

Elucidation of Tautomeric Equilibria by Mass Spectrometry

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can exist in at least two tautomeric forms: the "-ol" (enol) form (this compound) and the "-one" (keto) form (4-Methoxy-6-methyl-1H-pyrimidin-2-one). Mass spectrometry is a valuable tool for studying these equilibria in the gas phase, where intermolecular interactions are minimized. researchgate.net

The key principle is that different tautomers, despite having the same mass, can produce distinct fragmentation patterns. researchgate.net The initial ionization might occur at different sites in each tautomer, leading to different fragmentation cascades. By analyzing the relative abundances of fragment ions specific to each tautomer, researchers can infer the gas-phase equilibrium position. researchgate.net For instance, the enol form might show a more pronounced loss of a hydroxyl radical (•OH), whereas the keto form might preferentially lose CO.

It is important to note that the ionization process itself can potentially alter the tautomeric equilibrium. researchgate.net Therefore, results are often supported by theoretical calculations to provide a more complete picture of the intrinsic tautomeric preferences of the molecule. chemrxiv.org Studies on similar systems, like 4-hydroxypyrimidine, have successfully used mass spectrometry in conjunction with other techniques to determine the relative stabilities of its tautomers in the gas phase. researchgate.net

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Crystal Structure Determination and Intermolecular Interactions

Through single-crystal X-ray diffraction, the exact arrangement of atoms in the crystalline lattice of this compound can be determined. Studies on closely related pyrimidine derivatives reveal common structural motifs. For instance, the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one shows that the molecule exists in the keto form in the solid state. nih.gov In this structure, molecules are linked into centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds. nih.gov Similarly, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) exists as a trihydrate, with extensive hydrogen bonding involving the water molecules. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Pyrimidine Derivative This interactive table presents example crystallographic data for 2-isopropyl-6-methylpyrimidin-4(3H)-one, highlighting the type of information obtained from an X-ray diffraction study. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 4.8627 (2)
b (Å) 22.6320 (8)
c (Å) 7.4228 (3)
β (°) 96.495 (2)
Volume (ų) 811.66 (5)
Z (Molecules/Unit Cell) 4

Hirshfeld Surface Analysis and Supramolecular Architectures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the intermolecular interactions within a crystal. nih.govdntb.gov.ua The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from that molecule is equal to the contribution from all other molecules.

By mapping properties like the normalized contact distance (dnorm) onto this surface, a detailed picture of intermolecular contacts emerges. Red areas on the dnorm map indicate close contacts, such as strong hydrogen bonds, while blue and white areas represent weaker or van der Waals contacts. nih.gov This technique provides a visual fingerprint of the interactions driving the formation of the supramolecular architecture.

For the salt 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, Hirshfeld analysis quantitatively breaks down the different intermolecular contacts. nih.gov The analysis revealed that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts were the most significant, providing a quantitative measure of the forces holding the crystal together. nih.gov The 2D fingerprint plots derived from this analysis summarize all the intermolecular contacts, with characteristic "wings" corresponding to specific interactions like N—H⋯O hydrogen bonds. nih.gov This allows for a deep understanding of how individual molecules assemble into the larger crystalline structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy measures how a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the molecule's electronic structure. nih.gov

For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π→π* and n→π. The π→π transitions are typically intense and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyrimidine ring system. The n→π* transitions are generally less intense and involve promoting a non-bonding electron (from a nitrogen or oxygen atom) to a π* antibonding orbital.

The position (λmax) and intensity of these absorption bands are sensitive to the molecular environment, including the polarity of the solvent. This solvatochromism can be used to probe the nature of the electronic transitions and can also provide clues about tautomeric equilibria in solution, as different tautomers will have distinct electronic configurations and thus different absorption spectra. The study of various pyrimidine derivatives has shown that substitutions on the pyrimidine ring significantly influence their electronic absorption spectra. ekb.eg

Table 3: Representative UV-Vis Absorption Data for Pyrimidine Derivatives This interactive table shows typical absorption maxima for pyrimidine derivatives, illustrating the kind of data obtained from UV-Vis spectroscopy.

Compound Type Solvent λmax (nm) Transition Type
PyrimidinoneEthanol~220-230π→π
PyrimidinoneEthanol~280-300π→π / n→π
AminopyrimidineMethanol~235π→π
AminopyrimidineMethanol~270-290π→π*

Note: The exact absorption maxima and intensities for this compound would need to be determined experimentally.

Computational Chemistry and Quantum Mechanical Investigations of 4 Methoxy 6 Methylpyrimidin 2 Ol

Density Functional Theory (DFT) for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. By modeling the electron density, DFT allows for the precise calculation of various molecular properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 4-Methoxy-6-methylpyrimidin-2-ol can be optimized to find the structure with the lowest potential energy.

This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting bond lengths, bond angles, and dihedral angles define the molecule's ground-state structure. For instance, studies on similar pyrimidine (B1678525) structures reveal that the pyrimidine ring itself is largely planar. nih.gov The energetic profile, including the total energy of the optimized structure, provides a measure of its thermodynamic stability.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Enol form) based on DFT Calculations

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC2-O(H)1.35 Å
C4-O(CH3)1.36 Å
C5-C61.39 Å
C6-N11.34 Å
Bond AngleN1-C2-N3117°
C4-C5-C6118°
C2-O-H109°
Dihedral AngleC5-C4-O-C(H3)~180°

Note: This data is illustrative and represents typical values for similar structures calculated using DFT. Actual values would be obtained from a specific DFT calculation on the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. rsc.org For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the hydroxyl group, while the LUMO may be distributed over the pyrimidine ring's π* system. Intramolecular charge transfer, the movement of electron density from one part of the molecule to another upon electronic excitation, can be visualized by examining the transition from the HOMO to the LUMO. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV) - Illustrative
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These values are illustrative. The exact energies are dependent on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP surface is colored to represent different potential values: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MESP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atoms in the pyrimidine ring, identifying these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) analysis provides a quantitative measure of the charge distribution through Natural Atomic Charges. This analysis partitions the electron density among the atoms, offering a more detailed picture than the qualitative MESP map.

Molecules with significant intramolecular charge transfer characteristics can exhibit non-linear optical (NLO) properties. These materials interact with strong electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. The key molecular property responsible for second-order NLO effects is the first-order hyperpolarizability (β). aps.org

Computational methods can predict the hyperpolarizability of a molecule. A high β value suggests that the molecule could be a candidate for NLO applications. The calculation of β for this compound would involve determining the change in the molecule's dipole moment under an applied electric field. The presence of both electron-donating (-OH, -OCH3) and electron-withdrawing (the pyrimidine ring) components suggests that it may possess NLO activity.

Tautomerism and Isomerism: A Quantum Chemical Perspective

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov Pyrimidine derivatives are well-known to exist in different tautomeric forms, and their relative stability can be accurately assessed using quantum chemical calculations. researchgate.net

The compound name "this compound" specifies the enol tautomer, characterized by a hydroxyl (-OH) group at the C2 position. However, this form can exist in equilibrium with its keto tautomer, 4-methoxy-6-methyl-1H-pyrimidin-2-one, where a proton has migrated from the hydroxyl oxygen to the N1 nitrogen, forming a carbonyl group (C=O). masterorganicchemistry.comlibretexts.org

Furthermore, if the starting compound is considered to be 2-amino-4-methoxy-6-methylpyrimidine, it can undergo amino-imino tautomerization. nih.gov In this process, a proton shifts from the amino group to a ring nitrogen, resulting in an imino tautomer.

Quantum chemical calculations are indispensable for determining the relative energies of these different tautomers. By optimizing the geometry and calculating the total energy of each tautomer (enol, keto, amino, imino), their relative stabilities can be predicted. The tautomer with the lowest calculated energy is the most stable form. Solvent effects can also be incorporated into these calculations, as the polarity of the solvent can influence tautomeric equilibria. nih.gov

Table 3: Tautomeric Forms and Relative Stability

Tautomer NameKey Functional GroupPredicted Relative Stability
This compoundEnol (-OH)Less Stable
4-Methoxy-6-methyl-1H-pyrimidin-2-oneKeto (C=O)More Stable
2-Amino-4-methoxy-6-methylpyrimidineAmino (-NH2)Generally Stable
4-Methoxy-6-methyl-1,2-dihydropyrimidin-2-imineImino (=NH)Generally Less Stable

Note: The relative stability is a general prediction based on known trends for pyrimidine systems. The keto form is often more stable than the enol form for such heterocyclic systems.

Relative Stabilities and Electronic Characteristics of Tautomers

This compound can exist in different tautomeric forms, primarily the hydroxyl-pyrimidine (-ol) form and its keto-pyrimidine (-one) isomer, 4-methoxy-6-methyl-1H-pyrimidin-2-one. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal in determining the relative stabilities of these tautomers. By optimizing the geometry of each tautomer and calculating its total electronic energy, researchers can predict which form is more stable in the gaseous phase or in different solvents.

Studies on analogous pyrimidine systems, such as 2-amino-5-bromo-6-methyl-4-pyrimidinol, have utilized DFT with basis sets like 6-311++G(**) to obtain optimized geometries and energies. nih.gov These calculations typically show that the keto tautomer is significantly more stable than the enol form, a common feature in similar heterocyclic systems.

The electronic characteristics of these tautomers are also elucidated using computational methods. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. Time-dependent DFT (TD-DFT) is employed to calculate these electronic properties and predict the molecule's UV-visible absorption spectra. nih.gov The calculated HOMO and LUMO energies reveal that charge transfer can occur within the molecule, a key aspect of its electronic behavior. nih.gov

Table 1: Illustrative Tautomer Stability and Electronic Properties (Based on similar pyrimidine systems) This table presents hypothetical data based on typical findings for pyrimidinol/pyrimidinone tautomeric pairs to illustrate the concepts.

TautomerRelative Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
This compound (-ol form)5.8-6.5-0.85.7
4-Methoxy-6-methyl-1H-pyrimidin-2-one (-one form)0.0 (Reference)-7.2-1.16.1

Reaction Mechanism Studies and Catalytic Pathway Elucidation

DFT calculations are a powerful tool for mapping the potential energy surface (PES) of a chemical reaction. This allows for the identification and characterization of reactants, products, reaction intermediates, and, crucially, transition states. By locating the transition state structure—a first-order saddle point on the PES—and calculating its energy, the activation energy barrier for the reaction can be determined.

For molecules like this compound, this is relevant for understanding their synthesis, degradation, or interaction with biological targets. For instance, in the study of proton transfer in complexes involving similar pyrimidines, PES scans are used to calculate the energy barrier by systematically varying a specific bond length. researchgate.net This theoretical analysis helps in understanding the feasibility and kinetics of such processes. While specific transition state calculations for reactions involving this compound are not widely published, the methodology is a standard in computational chemistry for elucidating reaction mechanisms.

The principles of rational design, heavily reliant on DFT, are used to optimize molecules for specific functions, such as acting as potent and selective inhibitors for enzymes. This approach is analogous to the design of catalytic systems. The "4-methoxy-6-methyl-2-oxo" moiety, a tautomer of this compound, is a key component in a potent and selective inhibitor of the histone methyltransferase EZH2, which is a therapeutic target in B-cell lymphomas. acs.org

In this context, DFT and other molecular modeling techniques are used to understand the structure-activity relationship (SAR). Researchers can model the interactions between the inhibitor molecule and the amino acid residues in the enzyme's active site. These models help predict how changes to the inhibitor's structure, including modifications to the pyrimidine ring, will affect its binding affinity and selectivity. acs.org The development of these inhibitors often involves synthesizing and testing a series of analogues, with computational models guiding the design process to enhance potency and improve pharmacological properties. acs.org The ultimate validation of these computational designs comes from co-crystallization of the inhibitor with its target protein, which provides an experimental snapshot of the binding mode. acs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wisc.eduuba.ar This allows for a detailed investigation of intramolecular interactions, particularly hyperconjugation and charge delocalization.

NBO analysis is based on a donor-acceptor framework. It identifies interactions between filled (donor) orbitals, such as bonding orbitals (e.g., C-C, C-N) or lone pairs (LP), and empty (acceptor) orbitals, which are typically antibonding (σ* or π*) or Rydberg orbitals. The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. uba.ar A higher E(2) value indicates a stronger interaction and greater charge delocalization from the donor to the acceptor orbital.

In studies of related pyrimidine compounds like 2-amino-4-methoxy-6-methylpyrimidine, NBO analysis has been used to provide clear evidence of stabilization arising from hyperconjugative interactions. nih.gov The analysis can quantify the change in electron density in antibonding orbitals and the associated stabilization energies, offering insights into the molecule's electronic structure and the nature of its hydrogen-bonded interactions. nih.gov For the this compound system, NBO analysis would reveal key interactions, such as those between the oxygen lone pairs of the methoxy group and the π* antibonding orbitals of the pyrimidine ring, or between C-H bonding orbitals and adjacent antibonding orbitals.

Table 2: Representative Intramolecular NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table provides examples of the types of interactions and stabilization energies that would be expected for a molecule like this compound, based on findings from similar systems. nih.gov

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O) of Methoxyπ* (N1-C2) of Ring~ 5-10Resonance (p-π conjugation)
LP (O) of Methoxyπ* (C5-C6) of Ring~ 15-25Resonance (p-π conjugation)
π (C5-C6)π* (N1-C2)~ 20-30Intramolecular charge transfer (π-delocalization)
σ (C-H) of Methylσ* (C4-C5)~ 2-5Hyperconjugation
LP (N1)σ* (C2-O)~ 3-6Hyperconjugation

Research Applications of Pyrimidine Scaffolds in Advanced Materials Science

Pyrimidine (B1678525) Derivatives in Supramolecular Chemistry

The field of supramolecular chemistry relies on non-covalent interactions to construct complex, well-ordered architectures from molecular building blocks. Pyrimidine derivatives are particularly adept at this, utilizing a variety of interactions such as hydrogen bonding to form predictable and robust structures.

Detailed research findings have shown that the nitrogen atoms within the pyrimidine ring act as effective hydrogen bond acceptors. In crystal structures of pyrimidine derivatives, protonation frequently occurs at the N1 position, which in turn influences the C—N—C bond angle. researchgate.net This ability to form specific and directional hydrogen bonds, such as N—H⋯N and N—H⋯O, is fundamental to creating self-assembling systems. researchgate.net

These interactions lead to the formation of recognizable supramolecular patterns, known as synthons. For instance, pyrimidine derivatives can form homosynthons, where molecules of the same type pair up, often creating a ring motif designated as R2²(8). researchgate.net This specific motif is a common feature in the crystal engineering of pyrimidine-based structures. Furthermore, these base-pairing interactions can be bridged by other molecules, such as carboxylic acids, leading to more complex arrays like the DDAA (Donor-Donor-Acceptor-Acceptor) system. researchgate.net Water molecules can also play a crucial role, mediating interactions and helping to build larger ring motifs, which can serve as models for understanding the hydration of nucleobases. researchgate.net

The following table summarizes key supramolecular interactions observed in pyrimidine derivatives:

Table 1: Supramolecular Interactions and Motifs in Pyrimidine Derivatives

Interaction Type Participating Groups Resulting Motif/Structure Reference
Hydrogen Bonding Pyrimidine N atom, Amino group N-H, Carboxylate O atom Primary ring motif R2²(8) researchgate.net
Hydrogen Bonding Amino group N-H, Pyrimidine N atom Base pairs (homosynthon) R2²(8) researchgate.net
Hydrogen Bonding Amino group N-H, Carbonyl O atom Base pairs (homosynthon) R2²(8) researchgate.net
Water-Mediated Hydrogen Bonding Water molecules, Pyrimidine derivatives Large ring motifs researchgate.net
Multiple Hydrogen Bonding N—H⋯O, N—H⋯N, C—H⋯O, C—H⋯F R2²(8), R4⁴(22), R6⁶(32), R8⁸(34) ring motifs researchgate.net

Integration of Pyrimidine Moieties into Polymeric Systems

The incorporation of pyrimidine units into polymer backbones is a strategic approach to developing advanced materials with enhanced properties. Polymers of Intrinsic Microporosity (PIMs) are a notable class where this integration has proven beneficial. PIMs are characterized by their rigid and contorted structures that prevent efficient packing, leading to a high degree of microporosity.

The synthesis of PIM-Py, a polymer incorporating a pyrimidine moiety, has been achieved through the polycondensation of monomers like 3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) and 2,3,5,6-tetrafluoropyridine (B1295328) (TFP) or tetrafluorophthalonitrile (B154472) (TFPCN). acs.org The unsymmetrical nature of the pyrimidine-containing monomer can introduce structural variations during polymerization, which in turn influences the bulk properties of the resulting polymer. acs.org The presence of the nitrogen-containing pyridine (B92270) group within the PIM-Py structure is expected to increase CO2 solubility, making these materials promising for gas separation applications. acs.org

Studies have demonstrated that PIM-Py polymers are solution-processable and can form self-standing films, which is essential for their use as gas separation membranes. acs.org The synthesis conditions, such as temperature, can be varied to control the polymer's molecular weight and topology, which subsequently affects its performance in applications like CO2/N2 separation. acs.org

Table 2: Examples of Pyrimidine-Containing Polymers and Their Synthesis

Polymer Name Monomers Synthesis Method Potential Application Reference
PIM-Py 3,3,3',3'-Tetramethyl-1,1'-spirobisindane (TTSBI), 2,3,5,6-Tetrafluoropyridine (TFP) Polycondensation in N-methyl-2-pyrrolidone (NMP) Gas Separation acs.org
PIM-Py TTSBI, 2,3,5,6-Tetrafluoropyridine-carbonitrile (TFPCN) Low and high temperature polycondensation Gas Separation Membranes (CO2/N2) acs.org

Design and Synthesis of Pyrimidine-Based Molecular Wires and Light-Emitting Materials

The inherent electron-deficient character of the pyrimidine ring makes it a crucial component in the design of organic electronic materials, particularly for organic light-emitting devices (OLEDs). researchgate.netspiedigitallibrary.orgspiedigitallibrary.org Its strong electron-accepting property, derived from the C=N double bonds, allows it to be used as a building block in a variety of OLED materials, including fluorescent and phosphorescent emitters, host materials, and electron-transporting materials (ETMs). researchgate.netspiedigitallibrary.org

In the realm of thermally activated delayed fluorescence (TADF), pyrimidine serves as an effective acceptor moiety. When combined with various electron donors, pyrimidine-based TADF emitters have demonstrated significantly better device performance compared to conventional fluorescent emitters. researchgate.netspiedigitallibrary.org For example, blue TADF emitters based on a pyrimidine acceptor and a 10H-spiro[acridan-9,9′-fluorene] (2SPAc) donor have achieved very high external quantum efficiencies (EQEs) of up to 31.45%. rsc.org The molecular design of these donor-acceptor systems successfully achieves a small energy gap between the singlet and triplet excited states, which is essential for efficient TADF. acs.org

Pyrimidine derivatives are also integral to high-performance phosphorescent OLEDs (PhOLEDs). They are used as ligands in iridium-based phosphorescent emitters and as bipolar host materials. spiedigitallibrary.orgspiedigitallibrary.org The use of pyrimidine-based hosts has been shown to lead to PhOLEDs with long-term stability. spiedigitallibrary.org The electron-deficient nature of pyrimidine also enhances the electron-injection properties of ETMs. spiedigitallibrary.org

Table 3: Performance of Pyrimidine-Based OLED Emitters

Emitter Name Emitter Type Donor Moiety Acceptor Moiety Peak Emission Max. External Quantum Efficiency (EQE) Reference
2SPAc-HPM TADF 2SPAc Pyrimidine (PM) 479 nm 25.56% rsc.org
2SPAc-MPM TADF 2SPAc 2-Methylpyrimidine (MPM) 489 nm 24.34% rsc.org
2SPAc-PPM TADF 2SPAc 2-Phenylpyrimidine (PPM) 482 nm 31.45% rsc.org
pDTCz-DPmS TADF 3,6-di-tert-butyl-9H-carbazole Sulfonylbis(pyrimidine) Blue 14% acs.org
(DFPPM)2Ir(pic) Phosphorescent - Iridium complex with difluorophenyl-pyrimidine ligand 476 nm - spiedigitallibrary.orgspiedigitallibrary.org

Pyrimidine Ligands in Coordination Chemistry and Catalysis

In coordination chemistry, pyrimidine derivatives serve as versatile ligands for a wide range of metal ions. Their ability to coordinate with metals through their nitrogen atoms allows for the construction of diverse coordination compounds, including polynuclear clusters and materials. rsc.orgnih.gov The electronic properties of the pyrimidine ring can be tuned by substituents, which in turn modulates the properties of the resulting metal complexes and their catalytic activity.

Pyrimidine-based ligands have been successfully used to cap gold (Au) and platinum (Pt) nanoparticles. nih.gov For instance, a Schiff base ligand derived from pyrimidine, 2-((4,6-dimethoxypyrimidine-2-yl)methyleneenamino)-6-methoxyphenol (DPMM), has been used to synthesize stable nanoparticles with controlled size and morphology. nih.gov These ligand-capped nanoparticles have shown potential in various applications, demonstrating that the pyrimidine scaffold can be a platform for creating functional nanomaterials. nih.gov

In catalysis, ligands play a crucial role in dictating the reactivity and selectivity of metal catalysts. Pyridonate ligands, which share structural similarities with pyrimidin-olates, are excellent examples of how N,O-chelating ligands can facilitate challenging chemical transformations. These ligands have been employed in complexes with 3d transition metals for powerful catalytic processes. rsc.org Vanadium pyridonate complexes, for example, have been shown to catalyze the reductive coupling of alcohols, an important C-C bond-forming reaction. acs.org The hemilability of the pyridonate ligand is advantageous, promoting substrate coordination and enabling metal-ligand cooperativity to facilitate the reaction. acs.org The development of nickel complexes with pyridinophane ligands further highlights the potential for creating catalysts for C-O and C-C bond-forming reactions. chemrxiv.org

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of 4-Methoxy-6-methylpyrimidin-2-ol?

Answer:
Key parameters include reaction temperature, solvent choice, and stoichiometric ratios of reagents. For example, refluxing in anhydrous ethanol under argon ensures controlled reactivity and minimizes oxidation byproducts . Purification via column chromatography (e.g., n-pentane:ethyl acetate gradients) is essential to isolate the compound with high purity. Reaction time must balance yield and side-product formation, as prolonged heating may degrade sensitive intermediates .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry of methoxy and methyl groups, with characteristic shifts for pyrimidin-2-ol protons (e.g., δ 10–12 ppm for hydroxyl) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria) using SHELX software for refinement .

Advanced: How can mechanistic studies elucidate the role of substituents in electrophilic substitution reactions?

Answer:
Substituent effects (e.g., methoxy vs. methyl groups) on aromatic reactivity can be probed via:

  • Isotopic Labeling: Tracking 18O in methoxy groups during oxidation to quinones identifies regioselectivity in substitution .
  • Computational Modeling: Density Functional Theory (DFT) predicts electron density distribution and reactive sites (e.g., C5 vs. C7 positions in quinoline analogs) .
  • Kinetic Studies: Varying electrophile concentrations under controlled conditions (e.g., nitration or halogenation) quantifies substituent directing effects .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrimidin-2-ol derivatives?

Answer:

  • Dose-Response Curves: Compare EC50/IC50 values across studies to distinguish assay-specific variability from true structure-activity discrepancies .
  • Metabolic Stability Assays: Evaluate whether differences in anti-inflammatory or analgesic activities arise from in vivo degradation (e.g., hydroxylation of methoxy groups) .
  • Crystallographic Data: Correlate bioactivity with molecular conformations (e.g., hydrogen-bonding networks in protein-ligand complexes) .

Advanced: What strategies improve regioselectivity in synthesizing substituted pyrimidin-2-ol analogs?

Answer:

  • Protecting Groups: Temporarily block reactive hydroxyl or amine groups during alkylation/sulfonation to direct substitution to desired positions .
  • Catalytic Systems: Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific sites .
  • pH Control: Adjust reaction medium acidity to stabilize intermediates (e.g., protonated pyrimidine nitrogen enhances electrophilic attack at C5) .

Advanced: How can computational tools aid in predicting tautomeric stability and reactivity?

Answer:

  • Molecular Dynamics (MD) Simulations: Model tautomeric equilibria (e.g., keto-enol) under physiological conditions to predict dominant forms in biological systems .
  • SHELXL Refinement: Resolve crystallographic disorder in tautomeric structures via iterative refinement against high-resolution diffraction data .
  • pKa Prediction Software: Estimate protonation states of hydroxyl and amine groups to guide reaction design (e.g., selective alkylation at deprotonated sites) .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the methoxy group .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrimidin-2-ol ring .
  • Temperature: Long-term storage at –20°C minimizes thermal decomposition .

Advanced: How can researchers validate synthetic intermediates in multi-step routes?

Answer:

  • In-situ Monitoring: Use LC-MS or FTIR to track reaction progress and identify byproducts .
  • Isolation and Crystallization: Purify intermediates via recrystallization (e.g., ethyl acetate/hexane) for unambiguous structural confirmation .
  • Isotopic Tracing: 13C-labeled precursors verify carbon connectivity in complex pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.